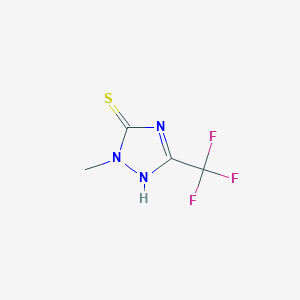

5-mercapto-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3N3S/c1-10-3(11)8-2(9-10)4(5,6)7/h1H3,(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBLDOAHAIFNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)N=C(N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core 1,2,4-Triazole Ring Construction

The 1,2,4-triazole ring is typically constructed via cyclization reactions involving hydrazine derivatives and suitable carbonyl or carboxyl functionalized precursors. For 1-methyl substitution, methyl hydrazine or methylated hydrazine derivatives are commonly used.

Introduction of the Trifluoromethyl Group at Position 3

The trifluoromethyl (–CF3) group at position 3 can be introduced by:

- Using trifluoroacetyl or trifluoromethyl-substituted precursors during the cyclization step.

- Nucleophilic substitution reactions on 3-halo-1,2,4-triazole intermediates with trifluoromethyl anions or equivalents.

- Direct trifluoromethylation of 3-position using electrophilic or radical trifluoromethylating agents on preformed triazole rings.

Introduction of the Mercapto Group at Position 5

The mercapto group at position 5 is introduced by:

- Substitution reactions on 5-halo-1,2,4-triazoles with thiolating agents (e.g., sodium hydrosulfide).

- Cyclization of precursors containing thiourea or related thiol-containing groups.

- Reduction of disulfide intermediates formed by oxidation of mercapto precursors.

Specific Preparation Methods and Detailed Procedures

Synthesis of this compound via Thiourea Cyclization

A commonly reported method involves the cyclization of methylhydrazine derivatives with trifluoromethyl-substituted isothiocyanates or thiourea derivatives under basic or acidic conditions to form the triazole ring with the mercapto group at position 5.

- Reagents: Methylhydrazine, trifluoromethyl isothiocyanate or trifluoroacetyl hydrazine derivatives.

- Solvent: Ethanol, methanol, or acetonitrile.

- Temperature: Room temperature to reflux (25–100 °C).

- Time: Several hours (5–8 h).

This method yields 3-(trifluoromethyl)-5-mercapto-1-methyl-1,2,4-triazoles in moderate to good yields.

Oxidation-Reduction Strategy via Disulfide Intermediate

An alternative approach involves first preparing the disulfide dimer of the mercapto triazole, followed by reduction to the free thiol.

- Step 1: Oxidation of 5-mercapto-1-methyl-3-(trifluoromethyl)-1,2,4-triazole to the corresponding disulfide using hydrogen peroxide or mild oxidants.

- Step 2: Reduction of the disulfide back to the mercapto compound using reducing agents like sodium borohydride or dithiothreitol.

This two-step method allows better control over purity and yield, avoiding side reactions.

Direct Functionalization of 3-Mercapto-5-Methyl-1,2,4-Triazole Derivatives

Literature reports (e.g.,) describe the synthesis of substituted 1,2,4-triazoles by reacting 3-mercapto-5-methyl-1,2,4-triazoles with various electrophiles in the presence of bases such as sodium methoxide in methanol. This method can be adapted for trifluoromethyl substitution by using appropriate trifluoromethylated electrophiles.

Research Findings and Optimization Data

Yield and Purity

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Thiourea cyclization (Scheme 1 type) | 60–85 | >90 | Moderate to good yields; requires careful control of temperature and time |

| Disulfide intermediate method | 75–90 | >95 | Improved purity; avoids by-products from direct oxidation |

| Direct nucleophilic substitution | 50–80 | 85–90 | Depends on electrophile reactivity and base used |

Reaction Conditions Impact

- Use of aqueous acidic media with controlled pH (around 2–4) improves cyclization efficiency.

- Hydrogen peroxide concentration (10–50%) is critical for controlled oxidation to disulfide.

- Temperature control (0–30 °C during oxidation) prevents over-oxidation and side reactions.

- Inert atmosphere (nitrogen or argon) during thiolation steps prevents oxidation of mercapto groups.

Summary Table of Preparation Routes

| Step | Route Description | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| 1 | Cyclization of methylhydrazine with trifluoromethyl isothiocyanate | Methylhydrazine, CF3-isothiocyanate, EtOH, reflux | Direct, simple | Moderate yields, side products possible |

| 2 | Oxidation to disulfide intermediate, then reduction | H2O2 oxidation, NaBH4 reduction, aqueous media | High purity, better yield control | Multi-step, requires careful handling |

| 3 | Nucleophilic substitution on 3-mercapto-5-methyl triazole | Base (NaOMe), electrophilic trifluoromethyl source | Versatile, adaptable | Requires specialized electrophiles |

Notes on Scale-Up and Industrial Preparation

- Preformation of disulfide intermediates prior to chlorination or further functionalization improves mixing and heat transfer in scale-up processes.

- Avoidance of direct chlor-oxidation of mercapto-triazoles reduces formation of unwanted by-products such as 3-amino-1,2,4-triazole.

- Use of aqueous acid media with controlled chlorine addition allows selective chlorosulfonylation, which can be a precursor step for further derivatization.

Chemical Reactions Analysis

S-Alkylation Reactions

The mercapto group undergoes nucleophilic substitution with phenacyl bromides to form triazolothiadiazine derivatives. This reaction proceeds via thioether formation followed by cyclization (Scheme 1):

Reaction Conditions :

-

Reflux in ethanol with phenacyl bromide derivatives (e.g., 4-chlorophenacyl bromide).

-

Catalyzed by mild bases (e.g., potassium hydroxide).

| Phenacyl Bromide | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Cl-C₆H₄-COCH₂Br | Triazolo[3,4-b] thiadiazine | 89 | |

| 4-NO₂-C₆H₄-COCH₂Br | Triazolo[3,4-b] thiadiazine | 91 |

The CF₃ group enhances electrophilicity at the triazole ring, facilitating cyclization .

N,S-Difunctionalization with Trifluoromethyl-β-Diketones

Reactions with trifluoromethyl-β-diketones (e.g., 4,4,4-trifluoro-1-phenylbutane-1,3-dione) and N-bromosuccinimide (NBS) yield open-chain N,S-difunctionalized products instead of cyclized thiazolotriazoles (Scheme 2) :

Mechanism :

-

Nucleophilic attack by sulfur on the β-diketone’s brominated carbon.

-

Dehydration and C–C bond cleavage, forming 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazoles.

| Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|

| DCE | 80°C | 4 h | 85 |

| Acetonitrile | 60°C | 6 h | 72 |

The CF₃ group stabilizes intermediates via electron-withdrawing effects, directing regioselectivity .

Schiff Base Formation

Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) produces 4-(arylmethylidene)amino derivatives (Scheme 3) :

Conditions :

-

Reflux in ethanol with catalytic acetic acid.

| Aldehyde | Product | Yield (%) |

|---|---|---|

| 4-OCH₃-C₆H₄-CHO | 4-(4-Methoxybenzylidene)amino derivative | 78 |

| 4-NO₂-C₆H₄-CHO | 4-(4-Nitrobenzylidene)amino derivative | 82 |

The reaction is favored by the mercapto group’s nucleophilicity and the aldehyde’s electrophilicity .

Oxidation to Disulfides

While not explicitly documented for this compound, analogous 5-mercapto-1,2,4-triazoles undergo oxidation to disulfides under mild conditions (e.g., H₂O₂ or I₂) :

Typical Conditions :

-

5% H₂O₂ in ethanol at 25°C for 2 h.

Key Reactivity Influences

Scientific Research Applications

2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Agriculture: It is studied for its potential use as a pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.

Materials Science: The compound is explored for its use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Reactivity and Stability

The compound’s reactivity and stability are influenced by its substituents. Key comparisons include:

3-Bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole

- Substituents : Bromo (position 3) vs. mercapto (position 5) in the target compound.

- This makes the target compound more reactive in S-alkylation or oxidation reactions .

- Applications : Bromo derivatives are often intermediates in cross-coupling reactions, whereas mercapto-substituted triazoles are prioritized for bioactivity due to hydrogen-bonding capabilities .

5-(Trifluoromethyl)-4H-1,2,4-triazole-3-thiol

- Substituents : Lacks the methyl group at position 1.

- However, the methyl group in the target compound improves metabolic stability by shielding the triazole ring from enzymatic degradation .

1-[2-Fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfinyl)phenyl]-5-amino-3-(trifluoromethyl)-1H-1,2,4-triazole

- Substituents : Aryl-sulfinyl group at position 5 vs. mercapto in the target compound.

- Impact : The sulfinyl group enhances pesticidal activity by interacting with insect acetylcholine receptors, while the mercapto group may offer redox-modulating properties relevant to antiviral applications .

Antiviral Potential

- Compound [8] from : Features a methylsulfanyl group and chloro-trifluoromethylphenyl substituent. Key Difference: The mercapto group in the target compound may enhance binding to viral protease active sites via thiol-metal coordination, a mechanism less feasible with methylsulfanyl or halogenated analogs .

Pesticidal Activity

Physicochemical Properties

Biological Activity

5-Mercapto-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound notable for its unique structural features, including a mercapto group (-SH) and a trifluoromethyl group (-CF₃). These functional groups contribute to its distinctive chemical properties and biological activities, making it a subject of interest in medicinal chemistry and agricultural applications. The molecular formula of this compound is C₄H₄F₃N₃S, with a molecular weight of 183.16 g/mol .

The presence of the mercapto group allows for nucleophilic substitution reactions, while the trifluoromethyl group enhances stability and lipophilicity. These characteristics are crucial for the compound's interactions with biological targets. Recent studies have indicated that derivatives of 1,2,4-triazoles, including this compound, exhibit significant biological activities such as antifungal and anticancer properties. This activity is often attributed to their ability to inhibit key enzymes involved in cell proliferation and fungal growth .

Biological Activities

Research has demonstrated that compounds in the triazole family possess various biological activities:

- Antifungal Activity : Triazoles are known for their effectiveness against fungal pathogens due to their ability to inhibit fungal cytochrome P450 enzymes, which are critical for sterol synthesis in fungi .

- Anticancer Activity : Several studies have shown that triazole derivatives can induce apoptosis in cancer cells and exhibit antiproliferative effects against various cancer cell lines. For instance, one study highlighted the cytotoxic effects of a series of S-substituted 1H-3-R-5-mercapto-1,2,4-triazoles on colorectal cancer cell lines . Among these compounds, TZ55.7 was identified as a potential PDK1 inhibitor with significant cytotoxic activity against HT-29 tumor cells.

Case Study 1: Anticancer Evaluation

A study focused on the synthesis and evaluation of S-substituted triazoles indicated that these compounds could effectively inhibit cell proliferation in colorectal cancer cell lines. The compound TZ55.7 showed the most promise with significant cytotoxicity and induced cell cycle arrest .

Case Study 2: Antifungal Properties

Another investigation into the antifungal potential of triazole derivatives revealed that these compounds exhibited lower toxicity compared to traditional antifungals while maintaining efficacy against various fungal strains . The study emphasized the importance of structural modifications in enhancing biological activity.

Comparative Analysis of Related Compounds

The following table summarizes the key features and biological activities of compounds structurally related to this compound:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 3-amino-1,2,4-triazole | Amino substituent on triazole | Less lipophilic than trifluoromethyl derivatives |

| 5-thio-substituted 1H-1,2,4-triazoles | Various thio groups | Diverse biological activities depending on substituents |

| Triazole-based fungicides (e.g., prothioconazole) | Antifungal properties | Targeted specifically towards fungal pathogens |

| 5-(trifluoromethyl)-1H-1,2,4-triazoles | Trifluoromethyl group | Enhanced metabolic stability |

Q & A

Q. What are the standard synthetic routes for 5-mercapto-1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole?

- Methodological Answer : The compound is synthesized via a two-step process:

Acylation of thiosemicarbazide with acid chlorides (e.g., fluorobenzoyl chloride) in anhydrous acetonitrile under reflux conditions.

Cyclization of the intermediate 1-acyl-thiosemicarbazides using ethanolic NaOH at elevated temperatures .

Alternative methods include substituting trifluoromethyl groups during cyclization or optimizing solvent systems (e.g., DMF for improved yield) .

Q. How is the structure of this triazole derivative confirmed post-synthesis?

- Methodological Answer :

Q. What are the common biological activities associated with this compound?

- Methodological Answer : The triazole core and trifluoromethyl group confer:

- Antimicrobial activity : Tested via in vitro assays (e.g., agar diffusion) against bacterial/fungal strains .

- Antiviral potential : Evaluated using HIV-1 reverse transcriptase inhibition assays .

- Pharmacological screening : Requires in vivo toxicity profiling (e.g., LD50 in rodent models) before clinical relevance can be assessed .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

- Methodological Answer : Use factorial design experiments to systematically vary parameters:

- Temperature : Elevated temperatures (~80°C) improve cyclization efficiency but risk decomposition .

- Solvent polarity : Acetonitrile vs. DMF for balancing reaction rate and byproduct formation .

- Catalyst screening : Bases like pyridine or triethylamine to enhance acylation kinetics .

Q. How do tautomeric forms (thione vs. thiol) impact reactivity and bioactivity?

- Methodological Answer :

- 2D-NMR (NOESY/HSQC) to detect tautomeric equilibria in solution .

- X-ray crystallography to resolve solid-state structures and hydrogen-bonding networks .

- Computational studies (DFT) to predict stability and electronic properties of tautomers .

Q. What strategies are effective for modifying the trifluoromethyl group to enhance bioactivity?

- Methodological Answer :

- Electrophilic substitution : Replace -CF3 with other electron-withdrawing groups (e.g., -NO2) to alter electronic profiles .

- Oxidation to sulfonyl derivatives : Convert -CF3 to -SO2CF3 for improved solubility and target binding .

- Structure-activity relationship (SAR) studies : Systematic substitution at the triazole 1- and 3-positions to map pharmacophore requirements .

Q. How can computational methods accelerate reaction design for novel derivatives?

- Methodological Answer :

- Quantum chemical calculations (e.g., Gaussian) : Predict reaction pathways and transition states for trifluoromethyl group introduction .

- Machine learning models : Train on existing triazole datasets to predict reaction yields or bioactivity .

- Molecular docking : Screen derivatives against target proteins (e.g., fungal CYP51 for antifungal activity) .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity across studies: How to address them?

- Methodological Answer :

- Standardize assay protocols : Variability in MIC (minimum inhibitory concentration) values often arises from differences in fungal/bacterial strains or culture conditions .

- Control experiments : Include reference compounds (e.g., fluconazole for antifungal assays) to normalize activity data .

- Meta-analysis : Pool data from multiple studies to identify statistically significant trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.